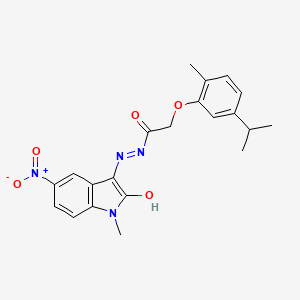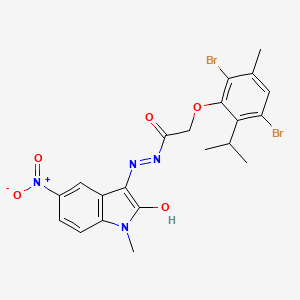![molecular formula C17H17N3O3 B3830252 methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate](/img/structure/B3830252.png)
methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate
Descripción general
Descripción
Methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate, also known as MOPB, is a synthetic compound belonging to the class of azo dyes. MOPB has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate is not fully understood. However, it is believed that this compound can undergo reduction and oxidation reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. This compound has been shown to induce oxidative stress and DNA damage in various cell lines.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity and high stability, making it suitable for long-term experiments. However, this compound has some limitations for lab experiments. This compound has limited solubility in water, which can limit its applicability in aqueous systems. In addition, this compound can be sensitive to light and air, which can affect its stability and reproducibility.
Direcciones Futuras
There are several future directions for the research on methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate. One direction is to investigate the potential applications of this compound in the field of nanotechnology. This compound can be used as a building block for the synthesis of functionalized nanoparticles with potential applications in drug delivery and imaging. Another direction is to study the mechanism of action of this compound in more detail. Understanding the mechanism of action can provide insights into the potential applications of this compound in various fields. Finally, further research is needed to assess the toxicity and environmental impact of this compound. Understanding the toxicity and biodegradability of this compound can help to develop safer and more sustainable alternatives to azo dyes.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate has been widely used in scientific research due to its potential applications in various fields such as analytical chemistry, biochemistry, and pharmacology. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been used as a model compound for the study of azo dyes' toxicity and biodegradation.
Propiedades
IUPAC Name |
methyl 4-oxo-4-(4-phenyldiazenylanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)12-11-16(21)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCZDRJNFPONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201041112 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303059-04-3 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl [1-[(5-chloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830177.png)
![ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B3830187.png)
![ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830194.png)
![ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830195.png)

![ethyl [1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830209.png)
![ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830214.png)
![N-[2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830233.png)

![ethyl [2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830244.png)
![methyl 4-[2-(4-nitrobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B3830255.png)